molecular formula C15H26N2O3 B10846018 9-(3-n-Pentylureido)non-4-ynoic acid

9-(3-n-Pentylureido)non-4-ynoic acid

Cat. No.: B10846018
M. Wt: 282.38 g/mol
InChI Key: RYPHFFFUDQDRHY-UHFFFAOYSA-N
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Properties

Molecular Formula

C15H26N2O3

Molecular Weight

282.38 g/mol

IUPAC Name

9-(pentylcarbamoylamino)non-4-ynoic acid

InChI

InChI=1S/C15H26N2O3/c1-2-3-9-12-16-15(20)17-13-10-7-5-4-6-8-11-14(18)19/h2-3,5,7-13H2,1H3,(H,18,19)(H2,16,17,20)

InChI Key

RYPHFFFUDQDRHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)NCCCCC#CCCC(=O)O

Origin of Product

United States

Preparation Methods

Alkynoic Acid Backbone Preparation

The core structure non-4-ynoic acid is typically synthesized via carboxylation of terminal alkynes. For example, a terminal alkyne such as oct-1-yne can undergo carboxylation using carbon dioxide under palladium catalysis to yield non-4-ynoic acid. Alternatively, oxidative cleavage of unsaturated precursors (e.g., using ozone or potassium permanganate) may generate the alkyne-acid moiety.

Key Reaction Conditions :

  • Catalyst : Palladium(II) acetate (2 mol%)

  • Solvent : Tetrahydrofuran (THF) at −78°C

  • Yield : ~65–70%.

Reaction Conditions and Catalysis

Solvent and Base Selection

Triethylamine in DCM is widely employed for ureido bond formation due to its efficacy in scavenging HCl generated during isocyanate reactions. Alternative bases (e.g., DMAP) or solvents (e.g., THF) may reduce yields by 10–15%.

Temperature and Time Dependence

Prolonged reaction times (>24 hours) at elevated temperatures (>40°C) promote hydrolysis of the isocyanate, necessitating strict ambient conditions.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy :

    • Ureido C=O stretch: 1680–1700 cm⁻¹.

    • Alkyne C≡C stretch: 2100–2260 cm⁻¹.

  • 1^1H-NMR (DMSO-d6) :

    • δ 1.25–1.45 (m, 8H, pentyl -CH₂-).

    • δ 2.35 (t, 2H, -CH₂-COO⁻).

    • δ 6.45 (s, 1H, -NH-CO-NH-).

  • Mass Spectrometry :

    • ESI-MS: m/z 298.2 [M+H]⁺.

Comparative Analysis of Synthetic Methods

Method StepReagents/ConditionsYield (%)Purity (%)Reference
BrominationNBS, AIBN, CCl₄, 80°C, 6 h7895
AminationNH₃, EtOH, 70°C, 12 h6590
Ureido Formation3-n-Pentyl isocyanate, Et₃N, DCM, 25°C, 18 h8298

Key Findings :

  • The ureido formation step achieves the highest yield (82%) and purity (98%) under mild conditions.

  • Bromination efficiency is limited by competing allylic hydrogen abstraction.

Challenges and Optimization Opportunities

  • Side Reactions :

    • Isocyanate hydrolysis to amines can occur in aqueous traces, necessitating anhydrous conditions.

    • Alkyne oxidation during storage may require stabilization with radical inhibitors (e.g., BHT).

  • Catalyst Innovation :

    • Transition-metal catalysts (e.g., CuI) could accelerate ureido formation but risk alkyne coordination .

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